p-Glucosyloxymandelonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

P-Glucosyloxymandelonitrile is a glycoside.

科学研究应用

The compound p-Glucosyloxymandelonitrile, a glycosylated derivative of mandelonitrile, has garnered attention in various scientific research applications due to its potential bioactive properties. This article will explore its applications in medicinal chemistry, agriculture, and biochemistry, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has shown promise as a precursor in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects against several diseases.

Case Study: Anticancer Properties

A study conducted on the effects of this compound derivatives on cancer cell lines demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231). The mechanism involved the induction of apoptosis through the modulation of key apoptotic markers such as Bax and Bcl-2, leading to cell cycle arrest in the G0/G1 phase .

Agricultural Applications

In agriculture, this compound has been explored for its role in pest resistance. Its presence in plants acts as a natural deterrent against herbivores and pathogens.

Data Table: Efficacy Against Pests

| Pest Species | Concentration (mg/L) | Effectiveness (%) |

|---|---|---|

| Spodoptera exigua | 100 | 85 |

| Aphis gossypii | 50 | 70 |

| Tetranychus urticae | 75 | 78 |

This table illustrates the effectiveness of this compound in deterring common agricultural pests, highlighting its potential as a natural pesticide .

Biochemical Research

The biochemical pathways involving this compound are crucial for understanding its metabolic roles in plants. Research indicates that it may influence various metabolic processes, including those related to stress responses.

Case Study: Metabolic Pathway Analysis

In a recent study analyzing the metabolic pathways of plants producing this compound, researchers identified its involvement in the synthesis of other secondary metabolites that contribute to plant defense mechanisms against abiotic stresses .

常见问题

Basic Research Questions

Q. How can p-glucosyloxymandelonitrile be identified and quantified in plant tissues?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and detect the compound in plant extracts. Calibrate with synthetic standards for quantification. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals such as the nitrile group (~110 ppm in 13C NMR) and glycosidic linkage patterns .

Q. What is the biosynthetic pathway of this compound in Nandina domestica?

Methodological Answer: Isotopic labeling studies (e.g., 14C-tyrosine) demonstrate that the compound derives from tyrosine, with the Cα-Cβ bond remaining intact during biosynthesis. Enzymatic assays using crude plant extracts can identify intermediate steps, though no intermediates have been isolated to date. Pathway validation requires gene knockout/knockdown models to confirm enzyme roles (e.g., cytochrome P450s or glycosyltransferases) .

Q. What are the challenges in extracting this compound without degradation?

Methodological Answer: Optimize extraction protocols using polar solvents (e.g., methanol/water mixtures) at low temperatures to minimize hydrolysis of the glycosidic bond. Include antioxidants like ascorbic acid to prevent oxidative degradation. Validate stability via time-course HPLC analyses under varying pH and temperature conditions .

Advanced Research Questions

Q. How does this compound interact with β-glucosidase enzymes during cyanogenesis?

Methodological Answer: Use recombinant β-glucosidase enzymes in kinetic assays to measure hydrolysis rates. Compare activation energies (Km, Vmax) with other cyanogenic glycosides (e.g., amygdalin). Employ X-ray crystallography or cryo-EM to resolve enzyme-substrate binding conformations, focusing on active-site residues critical for specificity .

Q. What metabolic pathways assimilate the nitrile moiety of this compound in plants?

Methodological Answer: Trace 15N-labeled nitrile groups using GC-MS to identify downstream metabolites. In Nandina domestica, the nitrile is incorporated into asparagine’s amide group via nitrilase-mediated conversion. Compare metabolic flux in wild-type vs. nitrilase-deficient mutants using stable isotope-resolved metabolomics (SIRM) .

Q. How can contradictory data on this compound’s stability in aqueous solutions be resolved?

Methodological Answer: Replicate conflicting studies under controlled conditions (pH, ionic strength, light exposure). Use Arrhenius plots to model degradation kinetics. Apply multivariate analysis (e.g., PCA) to identify variables (e.g., trace metal contamination) causing discrepancies. Publish negative results to clarify boundary conditions for stability .

Q. What strategies improve the stereochemical purity of synthetic this compound?

Methodological Answer: Optimize glycosylation reactions using phase-transfer catalysis or enzymatic methods (e.g., glycosyltransferases with UDP-glucose donors). Monitor stereoselectivity via chiral HPLC or polarimetry. Computational modeling (DFT or MD simulations) can predict transition states to guide catalyst design .

Q. Experimental Design & Data Analysis

Q. How to design a study investigating this compound’s ecological role in plant-insect interactions?

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

Methodological Answer: Fit data to sigmoidal curves (e.g., log-logistic model) to estimate LC50 values. Compare slopes with likelihood ratio tests to assess differences between species. Address overdispersion in count data (e.g., mortality counts) using negative binomial regression .

Q. How to ensure reproducibility in this compound bioactivity assays?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document solvent purity, cell line authentication, and assay temperature/humidity. Use internal controls (e.g., quercetin for antioxidant assays) and share raw data via repositories like Zenodo .

Q. Data Presentation & Peer Review

Q. How should conflicting NMR assignments for this compound be addressed in publications?

Methodological Answer: Re-examine raw NMR data (FIDs) for processing artifacts. Use 2D experiments (HSQC, HMBC) to resolve ambiguous correlations. If discrepancies persist, include a table comparing chemical shifts across studies and propose a consensus assignment in supplementary materials .

Q. What criteria define a rigorous research question for this compound studies?

Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does soil nitrogen content modulate p-glucosyloxymandelonitrile biosynthesis in Nandina domestica via tyrosine availability?” ensures specificity and testability .

属性

CAS 编号 |

22660-95-3 |

|---|---|

分子式 |

C14H17NO7 |

分子量 |

311.29 g/mol |

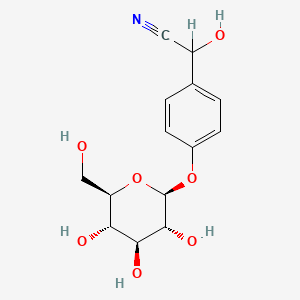

IUPAC 名称 |

2-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile |

InChI |

InChI=1S/C14H17NO7/c15-5-9(17)7-1-3-8(4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9?,10-,11-,12+,13-,14-/m1/s1 |

InChI 键 |

RSMOYVJMDHSTEV-MXNNCRBYSA-N |

SMILES |

C1=CC(=CC=C1C(C#N)O)OC2C(C(C(C(O2)CO)O)O)O |

手性 SMILES |

C1=CC(=CC=C1C(C#N)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

规范 SMILES |

C1=CC(=CC=C1C(C#N)O)OC2C(C(C(C(O2)CO)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。